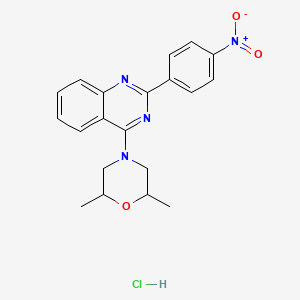![molecular formula C23H33NO B4944486 2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol, commonly known as BHA, is a synthetic antioxidant that is widely used in various industries. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BHA is primarily used as a food preservative, but it also has applications in the cosmetic, pharmaceutical, and polymer industries. In
科学研究应用
BHA has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid oxidation. It has been used as a food preservative for many years and has been approved for use by various regulatory bodies. BHA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. BHA has been shown to have anti-inflammatory and anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro.
作用机制
BHA acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. BHA also chelates metal ions, which can catalyze the production of free radicals. BHA has been shown to inhibit the activity of various enzymes involved in the production of free radicals, including lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects:
BHA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and DNA damage. BHA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. BHA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
BHA is a widely used antioxidant in lab experiments due to its effectiveness and low cost. However, BHA has some limitations, including its potential to interfere with some assays and its toxicity at high concentrations. BHA has been shown to interfere with some assays that rely on the production of free radicals, such as the DCFH-DA assay. BHA can also be toxic at high concentrations, and caution should be taken when using it in cell culture experiments.
未来方向
There are many potential future directions for research on BHA. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic uses of BHA in the treatment of various diseases. BHA has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Additionally, the safety of BHA at high doses needs to be further investigated to determine its potential as a drug candidate.
合成方法
BHA is synthesized by reacting p-tert-butylphenol with formaldehyde and benzylmethylamine in the presence of a catalyst. The reaction yields BHA as the main product along with some by-products. The purity of BHA can be increased by recrystallization or chromatography.
属性
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)19-13-18(21(25)20(14-19)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDUMIBRDHSDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
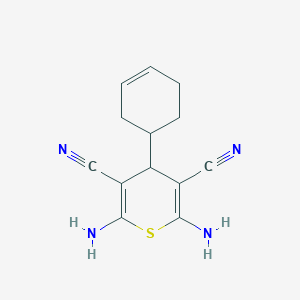
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
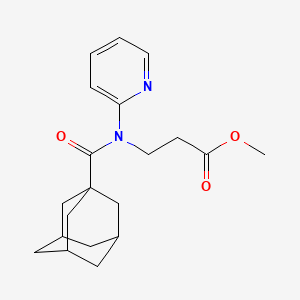
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
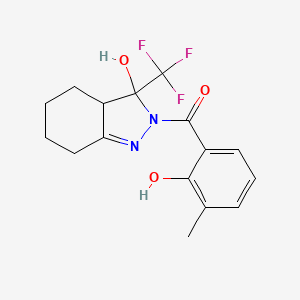
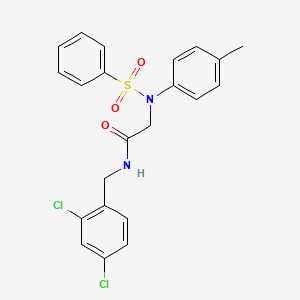
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
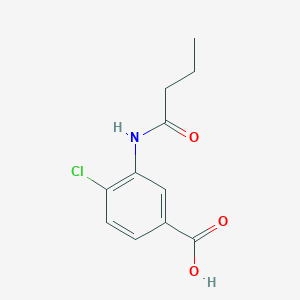
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
